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Compound of Interest

1-(1-Methoxypropan-2-
Compound Name:
yl)piperazine dihydrochloride

Cat. No.: B1424894

An In-Depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of 1-(1-Methoxypropan-2-
yl)piperazine dihydrochloride (CAS No: 1258640-14-0), a key building block in modern
medicinal chemistry. The document details its physicochemical properties, outlines a
representative synthetic pathway, and explores its primary application as a component in the
development of targeted protein degraders. Furthermore, standard analytical protocols for
characterization and quality control are presented. This guide is intended for researchers,
chemists, and drug development professionals engaged in the design and synthesis of novel
therapeutic agents.

Introduction and Core Compound Identity

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is a disubstituted piperazine derivative.
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous
approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a
versatile linker connecting different pharmacophoric elements.[1] This particular compound has
gained significance as a building block in the synthesis of bifunctional molecules, most notably
Proteolysis-Targeting Chimeras (PROTACS).[2] Its structure incorporates a chiral center and a
methoxy group, which can influence solubility, metabolic stability, and conformational rigidity of
the final drug candidate.
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The dihydrochloride salt form enhances the compound'’s stability and aqueous solubility,
making it more amenable to handling and use in subsequent synthetic reactions under
agueous or polar solvent conditions.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its
application in synthetic and medicinal chemistry.

Property Value Source

CAS Number 1258640-14-0 [2][3]

Molecular Formula CsH20CI2N20 [2][4]

Molecular Weight 231.163 g/mol [2][4]
Typically a white to off-white

Appearance ] Inferred
solid

Purity >97% (Commercially available) [2]

- Room temperature, inert

Storage Conditions [2][5]
atmosphere

Solubility High water solubility expected Inferred[6]

Structural Representation

Caption: Chemical structure of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride.

Representative Synthesis Pathway

While proprietary synthesis methods may vary, a plausible and chemically sound route to the
free base, 1-(1-Methoxypropan-2-yl)piperazine, involves the reductive amination of 1-methoxy-
2-propanone with piperazine. This common reaction for forming C-N bonds is efficient and
utilizes readily available starting materials. The final dihydrochloride salt is then formed by
treating the free base with hydrochloric acid.

Workflow: Two-Step Synthesis
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e Reductive Amination: Piperazine is reacted with 1-methoxy-2-propanone in the presence of a
reducing agent, such as sodium triacetoxyborohydride (STAB). STAB is a mild and selective
reagent, ideal for this transformation as it reduces the intermediate iminium ion faster than
the ketone, minimizing side reactions.

o Salt Formation: The purified free base is dissolved in a suitable organic solvent (e.qg.,
isopropanol or diethyl ether) and treated with two equivalents of hydrochloric acid (often as a
solution in the same solvent) to precipitate the dihydrochloride salt, which can then be
isolated by filtration.

Caption: Representative two-step synthesis of the target compound.

Application in Drug Discovery: A Protein Degrader
Building Block

The primary utility of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is as a structural
component or "building block" for more complex molecules, particularly in the field of targeted
protein degradation.[2] Piperazine moieties are frequently employed as linkers in PROTACs,

which are heterobifunctional molecules that induce the degradation of a specific target protein.

A PROTAC consists of three parts:

e Aligand that binds to a target Protein of Interest (POI).
e Aligand that binds to an E3 ubiquitin ligase.

e A chemical linker that connects the two ligands.

The piperazine group within this building block can serve as a robust and synthetically tractable
anchor point within the linker. Its two nitrogen atoms allow for orthogonal functionalization,
enabling chemists to connect it to the POI-binding and E3-binding moieties. The
methoxypropan-2-yl substituent can provide a specific conformational constraint or solubility
profile to the linker, which is a critical parameter for optimizing the ternary complex formation
(POI-PROTAC-E3 Ligase) and subsequent degradation efficacy.

Experimental Workflow: PROTAC Assembly
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The following diagram illustrates a conceptual workflow where this building block is
incorporated into a PROTAC.

Caption: Conceptual workflow for incorporating the building block into a PROTAC.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the
compound. A combination of chromatographic and spectroscopic methods should be
employed.

Protocol 1: Purity Assessment by HPLC-UV

This method is adapted from standard procedures for analyzing piperazine derivatives and is
suitable for determining purity and detecting related substances.[7]

o System: High-Performance Liquid Chromatography with a UV detector.

e Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 um patrticle size).
o Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

» Mobile Phase B: 0.1% TFA in Acetonitrile.

o Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to
initial conditions and equilibrate.

e Flow Rate: 1.0 mL/min.[7]
e Column Temperature: 35°C.[7]

o Detection Wavelength: 210 nm (piperazines lack a strong chromophore, so low UV is used
for detection).

o Sample Preparation: Dissolve a known quantity of the compound in the mobile phase (50:50
A:B) to a concentration of approximately 0.5 mg/mL.

e Injection Volume: 10 pL.[7]
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» Analysis: The purity is calculated based on the area percentage of the main peak relative to

the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry
(MS)

o System: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into an
Electrospray lonization (ESI) source.

¢ lonization Mode: Positive ESI mode is preferred to detect the protonated molecule.
o Expected lons:

o Free Base (CsH1sN20): [M+H]* = 159.15 (calculated).

o The dihydrochloride will not be observed directly but will dissociate in solution.

e Analysis: The observed mass-to-charge ratio (m/z) should match the calculated value for the
protonated free base within a narrow tolerance (e.g., + 0.1 Da for standard MS, < 5 ppm for
High-Resolution MS).

Analytical Workflow Visualization
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Caption: Comprehensive analytical workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dihydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.vulcanchem.com/product/vc2918705
https://www.vulcanchem.com/product/vc2918705
https://www.jocpr.com/articles/analytical-method-for-piperazine-in-an-active-pharmaceutical-ingredient-usingchemical-derivatization-and-hplcuv.pdf
https://www.benchchem.com/product/b1424894#1-1-methoxypropan-2-yl-piperazine-dihydrochloride-cas-number
https://www.benchchem.com/product/b1424894#1-1-methoxypropan-2-yl-piperazine-dihydrochloride-cas-number
https://www.benchchem.com/product/b1424894#1-1-methoxypropan-2-yl-piperazine-dihydrochloride-cas-number
https://www.benchchem.com/product/b1424894#1-1-methoxypropan-2-yl-piperazine-dihydrochloride-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1424894?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

